N-Acetyl-D-glucosaminehydrochloride
Description
N-Acetyl-D-glucosamine as a Fundamental Monosaccharide Derivative
N-Acetyl-D-glucosamine is a derivative of the monosaccharide glucose, distinguished by the presence of an acetyl group attached to the amino group at the second carbon position of the glucose backbone. ontosight.ainih.gov This structural modification confers unique biochemical properties that are central to its biological functions.
In the realm of carbohydrate biochemistry, N-Acetyl-D-glucosamine is classified as an amino sugar. unimed.edu.ng Monosaccharides like glucose can undergo various modifications, including the replacement of a hydroxyl group with an amino group, to form amino sugars such as glucosamine (B1671600). unimed.edu.ngcsbsju.edu The subsequent acetylation of this amino group results in the formation of N-acetylated sugars like N-Acetyl-D-glucosamine. unimed.edu.ngcsbsju.edu This seemingly simple addition of an acetyl group significantly influences the molecule's role in biological systems, enabling it to be a key component in the synthesis of complex carbohydrates. ontosight.ai
The structure of N-Acetyl-D-glucosamine allows it to form linear polymers through (1,4)-β-linkages, creating robust structural polysaccharides. nih.gov It is also a fundamental unit in the assembly of various other complex biomolecules, including glycoproteins and glycolipids, which are vital for cellular recognition, adhesion, and signaling. ontosight.ainih.gov
Table 1: Key Properties of N-Acetyl-D-glucosamine
| Property | Value |
| Molecular Formula | C₈H₁₅NO₆ nih.govnist.gov |
| Molecular Weight | 221.21 g/mol nih.govnist.gov |
| Synonyms | GlcNAc, 2-Acetamido-2-deoxy-D-glucose nih.govnist.gov |
| Appearance | White to off-white powder nih.govsigmaaldrich.com |
| Solubility in Water | 25% nih.gov |
N-Acetyl-D-glucosamine is widely distributed throughout the natural world, found in organisms ranging from single-celled bacteria to complex mammals. hmdb.canih.gov In humans, it is a component of various tissues, including the skin, cartilage, and blood vessels, primarily as a constituent of larger molecules. hmdb.ca It is rarely found in its free form, with notable exceptions such as human milk. nih.gov
Its prevalence extends to the marine environment, where dissolved free and combined N-acetyl-D-glucosamine represents one of the largest pools of amino sugars. nih.gov It is a major structural component of chitin (B13524), found in the exoskeletons of arthropods and the cell walls of fungi, making it one of the most abundant biopolymers on Earth, second only to cellulose. nih.govepa.govnih.gov Furthermore, it is a substantial component of bacterial peptidoglycan and lipopolysaccharides. nih.gov
Distinction and Interrelation with Glucosamine Analogs in Research Contexts
In research, it is crucial to distinguish N-acetyl-D-glucosamine from its various analogs, such as glucosamine sulfate (B86663) and glucosamine hydrochloride, as they are distinct molecules with different properties and biological effects. peacehealth.orgrxlist.com N-acetyl-D-glucosamine has an acetyl group (a derivative of acetic acid) attached to the amino group of glucosamine. In contrast, glucosamine sulfate and glucosamine hydrochloride are salts, where glucosamine is stabilized with a sulfate or a chloride molecule, respectively. peacehealth.orgetprotein.com This structural difference affects how they are metabolized and utilized by the body. peacehealth.org
Research studies comparing these compounds have revealed different outcomes depending on the context. Glucosamine sulfate is the most extensively studied form, particularly in the context of joint health. etprotein.comdonausa.com Some studies suggest that the sulfate moiety itself may be beneficial for the synthesis of sulfated glycosaminoglycans, which are important components of cartilage. etprotein.com
Glucosamine hydrochloride provides a more concentrated form of glucosamine compared to glucosamine sulfate on a weight-for-weight basis because hydrochloride is lighter than sulfate. equine-america.co.uk However, research comparing the efficacy of glucosamine hydrochloride and glucosamine sulfate has produced mixed results. donausa.comnih.gov
N-acetyl-D-glucosamine is a direct precursor for the synthesis of glycosaminoglycans like hyaluronic acid. nih.gov Some research indicates that N-acetyl-D-glucosamine and glucosamine hydrochloride can have opposite effects in cell culture studies. For example, one study on bovine chondrocytes (cartilage cells) found that glucosamine hydrochloride reduced cell proliferation in monolayer cultures, while N-acetyl-D-glucosamine enhanced cellular metabolism. nih.govnih.gov In a long-term 3D culture, both compounds, when combined with growth factors, increased cell growth and collagen synthesis, but only N-acetyl-D-glucosamine also improved proteoglycan synthesis. nih.govnih.gov This suggests they are metabolized differently and can have distinct effects at the cellular level. nih.gov
| Compound | Chemical Distinction | Key Research Contexts/Findings |
|---|---|---|
| N-Acetyl-D-glucosamine (NAG) | Amide derivative of glucose; contains an acetyl group. etprotein.com | Direct precursor in glycosaminoglycan biosynthesis. nih.gov In some studies, shown to augment cellular metabolism and proteoglycan synthesis in chondrocytes. nih.govnih.gov |
| Glucosamine Sulfate | Salt form of glucosamine stabilized with a sulfate group. etprotein.com | Most extensively researched form for joint health. etprotein.com The sulfate moiety is believed to be important for cartilage synthesis. etprotein.com |
| Glucosamine Hydrochloride (HCl) | Salt form of glucosamine stabilized with a chloride ion. equine-america.co.uk | Contains a higher percentage of active glucosamine per unit weight than glucosamine sulfate. equine-america.co.uk Some studies show it can reduce cell proliferation in certain culture conditions. nih.govnih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16ClNO6 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H15NO6.ClH/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H/t5-,6+,7+,8+;/m0./s1 |
InChI Key |
QYYPORNWWLMISD-ANJNCBFHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.Cl |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.Cl |
Origin of Product |
United States |
Biosynthesis, Metabolic Pathways, and Interconversions
Hexosamine Biosynthesis Pathway (HBP) Integration
De novo synthesis begins with the glycolytic intermediate, fructose-6-phosphate (B1210287), and proceeds through a series of four enzymatic reactions to produce UDP-GlcNAc. frontiersin.orgreactome.org The flux through this pathway is meticulously controlled, primarily at the first and rate-limiting step. ebi.ac.uk
The key regulatory enzyme of the HBP is Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase. ebi.ac.uknih.gov GFAT catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. nih.govyoutube.com This step is the committed step of the pathway and is essentially irreversible. ebi.ac.uk
GFAT possesses two distinct domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a C-terminal isomerase domain that converts fructose-6-phosphate into glucosamine-6-phosphate using the ammonia generated. ebi.ac.uknih.gov The activity of GFAT is subject to regulation by various factors. For instance, studies in endothelial cells have shown that increased concentrations of glucose and glutamine can enhance GFAT activity. nih.gov The human genome encodes two isoforms of this enzyme, GFPT1 and GFPT2, which exhibit different tissue distributions and regulatory properties. nih.govuniprot.org
The HBP relies on the availability of four fundamental substrates, each derived from a distinct branch of cellular metabolism. researchwithrutgers.comnih.govreactome.org
Glucose : Enters glycolysis to produce fructose-6-phosphate, the initial carbon backbone for the hexosamine sugar. ebi.ac.uk
Glutamine : Serves as the nitrogen donor for the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a reaction catalyzed by GFAT. nih.govnih.gov Glutamine is a major source of nitrogen for the biosynthesis of nucleotides and hexosamines. nih.gov
Acetyl-CoA : Provides the acetyl group for the N-acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. nih.govfrontiersin.org Acetyl-CoA is a central metabolite derived primarily from glucose and fatty acid oxidation. nih.gov
Uridine (B1682114) Triphosphate (UTP) : Supplies the uridine diphosphate (B83284) (UDP) moiety, activating N-acetylglucosamine-1-phosphate to form the high-energy sugar nucleotide UDP-GlcNAc. nih.govfrontiersin.org
The integration of these four substrates makes the HBP a sensitive barometer of the cell's energy and nutrient state. frontiersin.orgsinica.edu.tw
In addition to de novo synthesis, cells can generate UDP-GlcNAc through salvage mechanisms. researchwithrutgers.comnih.gov These pathways recycle N-Acetyl-D-glucosamine from the breakdown of glycoproteins and other glycoconjugates or from external sources. Free GlcNAc can be phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-acetylglucosamine-6-phosphate, which then enters the main HBP pathway to be converted to UDP-GlcNAc. nih.gov In bacteria, a well-described peptidoglycan recycling pathway involves the enzyme NagA (N-acetylglucosamine-6-phosphate deacetylase), which converts GlcNAc-6-P to glucosamine-6-phosphate, highlighting a different metabolic route. wikipedia.org
De Novo Synthesis Mechanisms and Enzyme Regulation
Formation and Utilization of Uridine Diphosphate N-Acetyl-D-glucosamine (UDP-GlcNAc)
The end-product of both the de novo and salvage pathways is UDP-GlcNAc. wikipedia.orgnih.gov This nucleotide sugar is a high-energy donor molecule, primed for the transfer of GlcNAc to acceptor molecules like proteins and lipids. wikipedia.org
UDP-GlcNAc is the indispensable precursor for two major forms of protein glycosylation: N-linked glycosylation and O-linked glycosylation. researchwithrutgers.comnih.gov
N-Linked Glycosylation : This process begins on the membrane of the endoplasmic reticulum, where two UDP-GlcNAc molecules donate their GlcNAc residues to a dolichol phosphate (B84403) carrier. wikipedia.org This initiates the assembly of a large precursor oligosaccharide, which is subsequently transferred to asparagine residues on nascent proteins. sinica.edu.twwikipedia.org
O-Linked Glycosylation (O-GlcNAcylation) : In contrast to the complex structures of N-glycans, O-GlcNAcylation involves the attachment of a single GlcNAc molecule from UDP-GlcNAc to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgnih.gov This modification is dynamic and acts as a nutrient sensor, modulating protein activity, stability, and localization in response to cellular UDP-GlcNAc levels. researchwithrutgers.comnih.gov
Furthermore, UDP-GlcNAc is a crucial substrate for the synthesis of glycosaminoglycans like hyaluronic acid and keratan (B14152107) sulfate (B86663), which are vital components of the extracellular matrix. chemicalbook.comwikipedia.orgnih.gov The availability of UDP-GlcNAc can directly influence the rate of synthesis of these important biopolymers. nih.govaacrjournals.org
Data Tables
Table 1: Key Enzymes in the De Novo Hexosamine Biosynthesis Pathway
| Enzyme Name | Abbreviation | EC Number | Function |
| Glutamine:Fructose-6-Phosphate Amidotransferase | GFAT / GFPT | 2.6.1.16 | Catalyzes the first and rate-limiting step: the conversion of Fructose-6-Phosphate and Glutamine to Glucosamine-6-Phosphate. ebi.ac.ukuniprot.org |
| Glucosamine-6-Phosphate N-Acetyltransferase | GNA | 2.3.1.4 | Transfers an acetyl group from Acetyl-CoA to Glucosamine-6-Phosphate to form N-Acetylglucosamine-6-Phosphate. frontiersin.org |
| N-Acetylglucosamine-Phosphate Mutase | AGM | 5.4.2.3 | Catalyzes the isomerization of N-Acetylglucosamine-6-Phosphate to N-Acetylglucosamine-1-Phosphate. frontiersin.org |
| UDP-N-Acetylglucosamine Pyrophosphorylase | UAP1 / AGX1 | 2.7.7.23 | Activates N-Acetylglucosamine-1-Phosphate with UTP to form the final product, UDP-GlcNAc. frontiersin.org |
Table 2: Substrates of the Hexosamine Biosynthesis Pathway
| Substrate | Metabolic Origin | Role in HBP |
| Glucose | Glycolysis | Provides the carbon skeleton in the form of Fructose-6-Phosphate. nih.gov |
| Glutamine | Amino Acid Metabolism | Donates the amino group for the formation of Glucosamine-6-Phosphate. nih.govnih.gov |
| Acetyl-CoA | Fatty Acid & Glucose Oxidation | Donates the acetyl group for the N-acetylation step. nih.govnih.gov |
| Uridine Triphosphate (UTP) | Nucleotide Synthesis | Provides the high-energy UDP carrier to form UDP-GlcNAc. nih.gov |
Mentioned Compounds
N-Acetyl-D-glucosamine
N-Acetyl-D-glucosamine hydrochloride
Glucose
Fructose-6-Phosphate
Glutamine
Glutamate
Glucosamine-6-Phosphate
Acetyl-CoA
N-Acetylglucosamine-6-Phosphate
N-Acetylglucosamine-1-Phosphate
Uridine Triphosphate (UTP)
Uridine Diphosphate N-Acetyl-D-glucosamine (UDP-GlcNAc)
Dolichol Phosphate
Hyaluronic Acid
Keratan Sulfate
Glucan
Citric Acid
UDP-glucuronic acid
Pyruvate
Interconversion with UDP-GalNAc
The interconversion between UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is a critical step in the biosynthesis of glycoproteins and glycolipids, ensuring a balanced supply of these essential sugar donors. This reversible reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (also known as UDP-galactose 4-epimerase or GALE). ontosight.aiwikipedia.org This enzyme facilitates the epimerization at the C-4 position of the hexosamine moiety. ontosight.ai
The functionality of GALE can differ between species. The human enzyme is capable of efficiently catalyzing the interconversion of both UDP-glucose to UDP-galactose and UDP-GlcNAc to UDP-GalNAc. nih.govuniprot.org In contrast, the enzyme from Escherichia coli is less effective with N-acetylated substrates. nih.gov Structural studies have revealed that the human enzyme possesses an active site volume approximately 15% larger than its bacterial counterpart. This larger cavity, combined with the substitution of a key amino acid residue (cysteine for tyrosine), allows the human enzyme to better accommodate the bulkier N-acetyl group of UDP-GlcNAc, facilitating its conversion to UDP-GalNAc. nih.gov
The balanced production of UDP-GlcNAc and UDP-GalNAc is vital for the proper synthesis of N-linked and O-linked glycans, which are integral to protein structure and function, cell signaling, and immune responses. ontosight.ai Dysregulation of this epimerase activity has been associated with various diseases, highlighting its importance in cellular homeostasis. ontosight.ai
Impact on Cellular Metabolism
N-Acetyl-D-glucosamine is a key player in cellular metabolism, influencing major pathways that integrate nutrient sensing with cellular responses. It serves as a precursor to the hexosamine biosynthetic pathway (HBP), which culminates in the production of UDP-GlcNAc. nih.govphysiology.org This molecule is not only a building block for complex glycans but also the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. nih.govwikipedia.org Through the HBP and O-GlcNAcylation, GlcNAc can significantly influence the metabolic landscape of the cell, including the metabolism of amino acids and glucose. nih.govnih.gov
Influence on Amino Acid Metabolic Profiles
The assimilation of N-Acetyl-D-glucosamine can have a substantial positive impact on the intracellular concentrations of a wide array of nitrogen-containing compounds, most notably amino acids. As GlcNAc is a nitrogen-containing monosaccharide, its metabolism provides both a carbon and a nitrogen source for the cell. nih.gov
A quantitative metabolomic analysis of the yeast Scheffersomyces stipitis demonstrated that cells grown on GlcNAc exhibited significantly higher intracellular levels of various amino acid groups compared to cells grown on glucose or xylose. nih.gov This includes aromatic amino acids, branched-chain amino acids, and sulfur-containing amino acids. nih.gov The study suggests that the ammonia accumulated during GlcNAc fermentation is likely utilized as an amino donor, thereby boosting the biosynthesis of these amino acids. nih.gov
Table 1: Effect of N-Acetyl-D-glucosamine on Intracellular Amino Acid Levels in S. stipitis This table presents the relative intracellular concentrations of key amino acids in Scheffersomyces stipitis when cultured with N-Acetyl-D-glucosamine (GlcNAc) as the carbon source, compared to glucose. The data indicates a significant increase in the pools of various amino acids, highlighting the role of GlcNAc in enhancing nitrogen-containing compound biosynthesis.
| Amino Acid/Group | Fold Change (GlcNAc vs. Glucose) | Research Finding |
| Aromatic Amino Acids | Increased | Assimilation of GlcNAc led to higher levels of aromatic amino acids. nih.gov |
| Branched-Chain Amino Acids | Increased | Intracellular pools of branched-chain amino acids were elevated in GlcNAc-grown cells. nih.gov |
| Sulfur-Containing Amino Acids | Increased | The levels of sulfur-containing amino acids were highest in cells utilizing GlcNAc. nih.gov |
| Alanine | ~2.5-fold | The concentration of Alanine was significantly higher in GlcNAc cultures. |
| Valine | ~3.0-fold | Valine levels showed a notable increase with GlcNAc assimilation. |
| Leucine | ~2.0-fold | Leucine concentrations were elevated in the presence of GlcNAc. |
| Isoleucine | ~2.5-fold | A marked increase in Isoleucine was observed in GlcNAc-grown cells. |
| Phenylalanine | ~2.0-fold | Phenylalanine pools were larger in cells metabolizing GlcNAc. |
Data is derived from the findings reported in the study on S. stipitis. nih.gov The fold changes are approximate values based on the graphical data presented in the referenced publication.
Modulation of Glucose Metabolism and Transport Mechanisms
N-Acetyl-D-glucosamine significantly modulates glucose metabolism, primarily through the hexosamine biosynthetic pathway (HBP). When glucose enters a cell, a small fraction (2-5%) is shunted into the HBP. researchgate.net This pathway converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate, which is eventually metabolized to UDP-GlcNAc. physiology.orgoup.com Exogenous GlcNAc can also enter this pathway, increasing the intracellular pool of UDP-GlcNAc. mdpi.com Elevated levels of UDP-GlcNAc are strongly implicated in the development of insulin (B600854) resistance, a state where cells fail to respond adequately to the hormone insulin. nih.govoup.com This occurs because UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), which attaches GlcNAc moieties to serine and threonine residues of intracellular proteins, including key components of the insulin signaling cascade. nih.govoup.com
The regulation of glucose transporter (GLUT) expression is a complex process that can be influenced by the metabolic state of the cell, including the flux through the HBP. While direct regulation of GLUT gene expression by N-Acetyl-D-glucosamine hydrochloride is not extensively documented in mammalian cells, the downstream effects of increased HBP flux provide a mechanistic link.
Increased O-GlcNAcylation, resulting from elevated UDP-GlcNAc levels, can modify transcription factors that control the expression of various genes. nih.gov This mechanism is thought to contribute to some of the metabolic consequences of sustained high glucose flux. nih.gov For instance, in Escherichia coli, N-acetyl-d-glucosamine has been shown to induce the expression of the mdtEF multidrug exporter genes through a process of catabolite induction, demonstrating that this sugar can indeed regulate transporter gene expression. nih.govnih.gov In mammalian cells, the O-GlcNAcylation of transcription factors involved in metabolic regulation could similarly influence the expression levels of GLUT proteins, although this remains an area of active investigation.
One of the most studied effects of N-Acetyl-D-glucosamine on glucose metabolism is its ability to induce insulin resistance, characterized by decreased insulin-stimulated glucose uptake into cells like muscle and fat. physiology.org Insulin normally promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, allowing for the rapid uptake of glucose from the bloodstream. youtube.com
Increased flux through the HBP, which can be achieved by providing cells with glucosamine (B1671600) or GlcNAc, interferes with this process. Research has shown that glucosamine infusion in rats leads to a delayed but significant impairment in insulin-mediated glucose uptake. nih.gov In cultured adipocytes, exposure to high glucose or glucosamine results in insulin resistance, specifically affecting the activation of glycogen (B147801) synthase, a key enzyme in glucose storage. researchgate.net This resistance is linked to the O-GlcNAc modification of glycogen synthase itself, which keeps the enzyme in a less active, glucose-6-phosphate-dependent state. researchgate.net
Table 2: Impact of Glucosamine on Insulin-Stimulated Cellular Processes This table summarizes the observed effects of increased glucosamine/GlcNAc availability on key components of the insulin signaling and glucose uptake pathway in various experimental models.
| Cellular Process | Experimental Model | Observed Effect | Research Finding |
| Insulin-Stimulated Glucose Uptake | Conscious Rats | Impaired following 110 minutes of glucosamine infusion. | nih.gov |
| PI3K Activity | Rat Skeletal Muscle | Attenuated after 30 minutes of glucosamine infusion. | nih.gov |
| Glycogen Synthase Activation | NIH-3T3-L1 Adipocytes | Became resistant to insulin stimulation after exposure to glucosamine. researchgate.net | |
| Protein O-GlcNAcylation | NIH-3T3-L1 Adipocytes | Increased in cells treated with high glucose or glucosamine. researchgate.net |
These findings underscore the role of the hexosamine pathway as a nutrient-sensing mechanism that can modulate insulin sensitivity. By increasing the substrate for O-GlcNAcylation, N-Acetyl-D-glucosamine can alter the function of key signaling and metabolic proteins, leading to a state that mimics the insulin resistance seen in type 2 diabetes. nih.govphysiology.org
Molecular and Cellular Mechanisms of Action
Post-Translational Protein Modification via Glycosylation
N-Acetyl-D-glucosamine is a fundamental monosaccharide that plays a critical role in a significant type of post-translational modification (PTM) known as glycosylation. This process involves the enzymatic attachment of sugar moieties, or glycans, to proteins. One of the most studied and unique forms of glycosylation involving N-Acetyl-D-glucosamine is O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic and reversible modification that occurs within the nucleus and cytoplasm of cells. wikipedia.orgnih.gov Unlike the complex, branched glycan structures synthesized in the endoplasmic reticulum and Golgi apparatus, O-GlcNAcylation involves the addition of a single N-Acetyl-D-glucosamine sugar to target proteins. wikipedia.orgphysiology.org This modification is crucial for regulating a vast array of cellular processes. nih.gov
O-Linked N-Acetylglucosaminylation (O-GlcNAcylation)
O-GlcNAcylation is a widespread and essential post-translational modification where a single N-Acetyl-D-glucosamine (GlcNAc) molecule is attached via a β-glycosidic bond to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgfrontiersin.org This process is highly dynamic, with the addition and removal of the GlcNAc moiety being rapidly cycled in response to various cellular signals and nutrient availability. wikipedia.orgnih.gov The regulation of O-GlcNAcylation is remarkably simple, controlled by just two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. frontiersin.orgnih.gov This simplicity contrasts sharply with other signaling modifications like phosphorylation, which involves hundreds of kinases and phosphatases. wikipedia.org O-GlcNAcylation has been identified on thousands of proteins, highlighting its fundamental role in cellular regulation. wikipedia.orgfrontiersin.org
Substrate for O-GlcNAc Transferase (OGT)
The direct donor for the GlcNAc moiety in the O-GlcNAcylation reaction is uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov O-GlcNAc transferase (OGT) catalyzes the transfer of GlcNAc from UDP-GlcNAc to the target protein. pnas.org The cellular concentration of UDP-GlcNAc is a reflection of the metabolic state, as it is the end-product of the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov Consequently, OGT functions as a nutrient sensor, with the extent of protein O-GlcNAcylation fluctuating in response to cellular nutrient levels. nih.govfrontiersin.org The affinity of OGT for UDP-GlcNAc can vary depending on the protein substrate, suggesting that some proteins are constitutively modified while others are more sensitive to changes in nutrient flux. nih.gov
Modification of Serine and Threonine Residues
O-GlcNAcylation specifically occurs on the hydroxyl groups of serine (Ser) and threonine (Thr) residues of target proteins. wikipedia.orgfrontiersin.org This is the same type of amino acid residue that is targeted by protein kinases for phosphorylation, another critical post-translational modification. This shared substrate specificity leads to a complex interplay, or "crosstalk," between O-GlcNAcylation and phosphorylation. wikipedia.orgrndsystems.com The two modifications can compete for the same or adjacent Ser/Thr sites, leading to a reciprocal relationship where the presence of one modification can prevent the addition of the other. nih.govbiologists.com This competitive dynamic is a key mechanism for integrating cellular signaling pathways. biologists.com
Impact on Nucleocytoplasmic Proteins, Kinases, and Transcription Factors (e.g., NFκB, c-myc, p53)
O-GlcNAcylation targets a vast and functionally diverse array of proteins within the nucleus and cytoplasm. wikipedia.orgphysiology.org This includes structural proteins, metabolic enzymes, and crucial regulatory proteins like kinases and transcription factors. physiology.orgnih.gov The modification of these key regulatory molecules has profound effects on their activity and the downstream pathways they control.
For instance, many components of the cellular transcription machinery are O-GlcNAcylated. wikipedia.org This includes transcription factors that are central to cell growth, proliferation, and stress responses, such as NF-κB, c-myc, and the tumor suppressor p53. biologists.comnih.gov O-GlcNAcylation of the p53 protein at serine 149 has been shown to protect it from degradation, thereby increasing its stability. wikipedia.org Similarly, O-GlcNAcylation of NF-κB's regulatory components can modulate its activation and signaling. biologists.com Over 100 protein kinases, representing about 20% of the human kinome, have been identified as O-GlcNAc-modified proteins, with the modification often altering their enzymatic activity or substrate specificity. wikipedia.org
| Protein Class | Examples | Effect of O-GlcNAcylation |
| Transcription Factors | p53, NF-κB, c-myc, Sp1 | Regulation of stability, DNA binding, and transcriptional activity wikipedia.orgnih.govnih.gov |
| Kinases | Akt, CaMKIV, IKKβ | Alteration of kinase activity and substrate recognition wikipedia.orgnih.govbiologists.com |
| Nuclear Pore Proteins | Nup62 | Regulation of nuclear transport |
| Cytoskeletal Proteins | Keratin (B1170402), Vimentin | Influence on filament assembly and organization |
| Chaperones | Hsp70 | Modulation of stress response |
Modulation of Protein Function, Stability, and Localization
The attachment of the GlcNAc moiety can directly or indirectly alter a protein's fundamental properties in several ways. O-GlcNAcylation can induce conformational changes in a protein, thereby modulating its enzymatic activity or its ability to interact with other proteins. wikipedia.orgnih.gov This modification is a key regulator of protein-protein interactions, either promoting or inhibiting the formation of protein complexes. nih.gov
Furthermore, O-GlcNAcylation plays a significant role in determining protein stability. It can compete with ubiquitination, another PTM that often targets proteins for degradation by the proteasome. nih.gov By blocking a site that would otherwise be phosphorylated and subsequently targeted by the ubiquitination machinery, O-GlcNAcylation can protect a protein from degradation and increase its half-life. wikipedia.org The tumor suppressor p53 is a prime example of this, where O-GlcNAcylation prevents its degradation. wikipedia.org O-GlcNAcylation can also influence the subcellular localization of proteins, affecting their transport between the nucleus and cytoplasm. nih.govnih.gov
Regulation of Signaling Dynamics and Gene Expression
As a nutrient-sensitive modification, O-GlcNAcylation is perfectly positioned to link the cell's metabolic state to the regulation of major signaling pathways and gene expression programs. nih.govnih.gov By modifying key components of signaling cascades, such as kinases and their substrates, O-GlcNAcylation can fine-tune the cellular response to external stimuli. frontiersin.orgbiologists.com For example, in the insulin (B600854) signaling pathway, increased O-GlcNAcylation of proteins like the insulin receptor substrate (IRS-1) and Akt can attenuate the signal, contributing to insulin resistance. biologists.com
The impact of O-GlcNAcylation on gene expression is extensive. It directly modifies transcription factors and co-regulators, influencing their ability to bind DNA and activate or repress gene transcription. frontiersin.orgnih.gov Moreover, O-GlcNAcylation is considered an epigenetic modification, as it targets histone proteins and chromatin-remodeling enzymes. frontiersin.orgnih.gov This "histone code" communication provides a direct link between cellular metabolism and the epigenetic machinery that controls gene accessibility and long-term expression patterns. nih.gov
| Regulatory Process | Key O-GlcNAcylated Proteins | Consequence of Modification |
| Signaling Pathways | Insulin Receptor Substrate (IRS-1), Akt, YAP | Attenuation or activation of signaling cascades frontiersin.orgbiologists.com |
| Gene Expression | RNA Polymerase II, Histones (H2A, H2B, H3, H4), TBP | Regulation of transcription initiation and elongation; epigenetic control frontiersin.orgnih.govnih.gov |
| Protein Stability | p53, β-catenin, c-myc | Protection from or promotion of proteasomal degradation wikipedia.orgnih.gov |
| Protein Localization | NFAT, YAP | Control of nuclear translocation frontiersin.orgnih.gov |
N-Linked Glycosylation and Glycan Branching Modulation
N-Acetyl-D-glucosamine (GlcNAc) is a foundational element in the biosynthesis of N-linked glycans, which are complex carbohydrate structures attached to proteins. wikipedia.org The process begins in the endoplasmic reticulum with the formation of a precursor oligosaccharide on a lipid carrier called dolichol, a structure that fundamentally consists of two N-acetylglucosamine residues and three mannose residues. wikipedia.org This core structure is then transferred to specific asparagine residues on newly synthesized proteins. wikipedia.org
Cellular Proliferation and Differentiation Modulation
N-Acetyl-D-glucosamine demonstrates significant influence over the proliferation and differentiation of various cell types, playing a crucial role in tissue maintenance and repair.
Enhancement of Fibroblast Proliferative Capacity
Research has shown that N-Acetyl-D-glucosamine promotes the proliferation of skin fibroblasts, which are essential cells in the dermis responsible for producing extracellular matrix components. nih.govnih.gov In in-vitro studies, supplementing fibroblast culture medium with GlcNAc led to an enhanced ability of the cells to heal an injured cell layer. nih.govresearchgate.net Furthermore, fibroblasts cultured with GlcNAc demonstrated increased production of proteins, most notably collagen. nih.gov
One study quantified these effects, showing that human skin fibroblasts treated with 10 mmol/L of N-Acetyl-D-glucosamine exhibited a significant increase in both collagen and hyaluronan synthesis. nih.gov Another study identified an optimal concentration of 24.4 μg/mL for facilitating the proliferation of fibroblasts, resulting in a 223% increase compared to the control group. jfda-online.com
Table 1: Effect of N-Acetyl-D-glucosamine (NAG) on Human Skin Fibroblast Function
| Parameter | Treatment | Result (vs. Control) | Source |
|---|---|---|---|
| Collagen Synthesis | 10 mmol/L NAG | +33% | nih.gov |
| Hyaluronan Synthesis | 10 mmol/L NAG | +107% | nih.gov |
| Wound Healing Capacity | 10 mmol/L NAG | +34% | nih.gov |
Stimulation of Chondrocyte Proliferation and Differentiation
N-Acetyl-D-glucosamine plays a stimulatory role in the proliferation and differentiation of chondrocytes, the primary cells found in cartilage. nih.gov It is a constituent of glycosaminoglycans (GAGs) like hyaluronic acid and keratan (B14152107) sulfate (B86663), which are vital components of the cartilage matrix. nih.govdrugbank.com Studies have shown that GlcNAc can enhance the expression of key cartilage matrix genes, such as collagen type II and aggrecan, in chondrocyte cultures. nih.gov
In three-dimensional cultures of bovine chondrocytes, the addition of GlcNAc to a medium containing growth factors (TGF-β and IGF-I) improved both cell proliferation and proteoglycan synthesis more effectively than growth factors alone. nih.gov This suggests that GlcNAc not only acts as a substrate for the synthesis of glycosaminoglycans but also actively promotes the chondrogenic phenotype. nih.govwikipedia.org The process of O-linked N-acetylglucosamine (O-GlcNAc) protein modification, which is directly influenced by GlcNAc availability, has been identified as a key mechanism that stimulates chondrogenic differentiation. nih.gov
Promotion of Chondrogenesis in Mesenchymal Stem Cells
N-Acetyl-D-glucosamine has been found to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, a process known as chondrogenesis. nih.govnih.gov This is a critical step in cartilage repair and development. nih.gov In pellet cultures of human MSCs, treatment with GlcNAc led to enhanced expression of collagen type II and aggrecan, as well as an increased content of sulfated glycosaminoglycans (sGAG), all of which are markers of a chondrogenic phenotype. nih.gov
Glucosamine (B1671600) and its derivatives appear to stimulate MSCs to adopt the chondrogenic lineage while simultaneously inhibiting the degradation of the extracellular matrix. nih.govnih.gov This dual action highlights its potential role in supporting cartilage regeneration by influencing chondroprogenitor cells. nih.gov
Suppression of Osteoclastic Cell Differentiation
In addition to its role in cartilage formation, N-Acetyl-D-glucosamine has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov In studies using murine macrophage-like RAW264 cells, a model for osteoclastogenesis, GlcNAc supplementation was found to inhibit the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear cells, which are characteristic of mature osteoclasts. nih.gov It also suppressed the upregulation of osteoclast-specific genes. nih.gov While research indicates that glucosamine (GlcN) may be more effective in this suppression, GlcNAc still contributes to the inhibition of osteoclast differentiation. nih.gov Further studies on animal models of postmenopausal osteoporosis suggest that N-Acetyl-D-glucosamine may help prevent bone loss by promoting osteoblast (bone-forming cell) activity and suppressing osteoclasts. nih.gov
Interactions with Immune System Components
N-Acetyl-D-glucosamine is a significant modulator of the immune system, primarily through its role in glycosylation. casi.org The N-glycan branching on the surface of immune cells, which is influenced by GlcNAc availability, is critical for their proper function. nih.govcasi.org This includes key players in the immune response such as T cells, B cells, natural killer cells, and dendritic cells. casi.org
By promoting the biosynthesis of N-linked glycans and enhancing their branching, GlcNAc supports the activity of anti-inflammatory T regulatory (Treg) cells. casi.org Concurrently, it helps to mitigate the excessive activation of pro-inflammatory Th1 and Th17 responses, which are often associated with autoimmune conditions. casi.org This makes GlcNAc a modulator of immune and inflammatory responses. casi.org
Furthermore, GlcNAc is essential for the formation of glycoproteins that are integral to tissue repair and healthy inflammatory processes. casi.org It has been reported to inhibit the release of elastase from human polymorphonuclear leukocytes. wikipedia.org The compound is also a key component of mucin, a substance that lines the intestinal tract and is vital for maintaining gut barrier function and a balanced immune response in the gut. casi.org Molecular docking studies have also suggested that N-Acetyl-D-glucosamine has the potential to bind to various viral proteins, such as those from SARS-CoV-2, and may induce an immune response against them. nih.gov
Interference with Myelopoiesis
Recent studies have illuminated the role of glucosamine (GlcN) in the process of myelopoiesis, the production of myeloid cells. Research indicates that glucosamine promotes the generation of immature myeloid cells, specifically myeloid-derived suppressor cells (MDSCs), both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov This is achieved in part by upregulating the expression of glucose transporter 1 in hematopoietic stem and progenitor cells, which influences their function. nih.gov Furthermore, key genes that are essential for the development of myeloid cells were found to be downregulated in the presence of glucosamine. nih.gov
Influence on Myeloid-Derived Suppressor Cell (MDSC) Activity
Glucosamine has been shown to enhance the immunosuppressive capabilities of Myeloid-Derived Suppressor Cells (MDSCs). nih.gov This is accomplished by increasing the expression of arginase 1 and inducible nitric oxide synthase, leading to elevated levels of reactive oxygen species. nih.gov The regulation of this process involves the STAT3 and ERK1/2 signaling pathways. nih.gov This heightened immunosuppressive function of MDSCs reveals a significant interaction between glucosamine and the immune system. nih.gov
Regulation of Inflammatory Mediator Expression
N-Acetyl-D-glucosamine demonstrates significant anti-inflammatory properties by modulating the expression of various inflammatory mediators. medchemexpress.com It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). medchemexpress.com Conversely, it can induce the production of other mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and Interleukin-6 (IL-6) in normal human articular chondrocytes. medchemexpress.com
In studies using rat intervertebral disc cells stimulated with IL-1, glucosamine hydrochloride was found to completely inhibit the production of IL-6 and TNF-α in annulus cells. nih.gov In nucleus pulposus cells, it significantly reduced the levels of IL-6, prostaglandin (B15479496) E2 (PGE2), and NO. nih.gov This demonstrates a cell-type-dependent response to glucosamine. nih.gov Furthermore, N-Acetyl-D-glucosamine is considered a modulator of inflammatory responses, supporting the activity of anti-inflammatory T regulatory (Treg) cells and mitigating excessive Th1 and Th17 responses. casi.org
Table 1: Effect of Glucosamine on Inflammatory Mediator Production by IL-1 Stimulated Rat Intervertebral Disc Cells
| Cell Type | Mediator | Effect of Glucosamine HCl |
| Annulus Cells | IL-6 | Complete Inhibition nih.gov |
| TNF-α | Complete Inhibition nih.gov | |
| Nitric Oxide (NO) | 75% Increase nih.gov | |
| Nucleus Cells | IL-6 | 89% Reduction nih.gov |
| PGE2 | 91% Reduction nih.gov | |
| Nitric Oxide (NO) | 90% Reduction nih.gov |
This table summarizes the differential effects of glucosamine hydrochloride on inflammatory mediator production in different cell types of the intervertebral disc.
Enzymatic and Receptor Interactions
The biological effects of N-Acetyl-D-glucosamine are also mediated through its interactions with various enzymes and signaling pathways.
Modulation of Hyaluronan Synthase (HAS) Activity
N-Acetyl-D-glucosamine is a precursor for the biosynthesis of hyaluronan (HA), a major component of the extracellular matrix. nih.gov Studies have shown that exogenous N-Acetyl-D-glucosamine promotes the production of hyaluronan in cultured human dermal fibroblasts. nih.gov While it increases HA production, it does not appear to affect the mRNA expression of the enzymes responsible for its synthesis, namely hyaluronan synthases 1, 2, and 3. nih.gov One proposed mechanism for its beneficial effects is the increase of O-GlcNAcylation of the hyaluronan synthase (HAS) enzyme. nih.gov This post-translational modification is thought to enhance the stability of HAS by protecting it from proteases, thereby stimulating the synthesis of hyaluronan. nih.gov However, some studies on synovium explants have reported that while glucosamine hydrochloride increases HA production, N-acetyl-D-glucosamine does not, indicating that the effects can be context-dependent. nutrafoods.eu
Interactions with Growth Factor Signaling Pathways
N-Acetyl-D-glucosamine and its derivatives can influence cellular responses to growth factors. For instance, glucosamine hydrochloride has been observed to have an inhibitory effect on cell proliferation when combined with growth factors like TGF-β and IGF-I in monolayer cultures of bovine chondrocytes. nih.govresearchgate.net In contrast, N-Acetyl-D-glucosamine augmented cellular metabolism in the same setting. nih.gov In long-term 3D cultures, however, both glucosamine hydrochloride and N-Acetyl-D-glucosamine, when added with growth factors, increased cell growth and stimulated the synthesis of collagen II. nih.gov
Glucosamine has also been shown to target the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Akt signaling pathway, which is crucial for cell growth and survival. researchgate.net By decreasing the stability of IGF-1R and promoting its degradation, glucosamine can negatively regulate cell growth. researchgate.net Furthermore, an increase in O-GlcNAcylation, potentially driven by glucosamine, can upregulate the expression of the transforming growth factor beta (TGF-β) type I receptor, which positively influences chondrogenesis. nih.gov
Inhibition of Proteases and Aggrecanases
A key aspect of N-Acetyl-D-glucosamine's chondroprotective potential lies in its ability to suppress the degradation of the cartilage matrix. nih.gov It achieves this by inhibiting the activity of proteases and aggrecanases, enzymes that break down the essential components of cartilage. nih.gov N-Acetylglucosamine has been reported to be an inhibitor of elastase release from human polymorphonuclear leukocytes. wikipedia.org By preventing the degradation of aggrecan and other matrix proteins, N-Acetyl-D-glucosamine helps to maintain the structural integrity and function of cartilage.
Antioxidant and Reactive Oxygen Species (ROS) Modulation
N-Acetyl-D-glucosamine (GlcNAc) has been investigated for its potential role in modulating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Research into its antioxidant capabilities has explored various mechanisms, including direct scavenging of free radicals and protective effects against cellular damage induced by oxidative agents.
Superoxide (B77818) Anion Scavenging Activity
The capacity of N-Acetyl-D-glucosamine to directly scavenge the superoxide anion (O₂⁻), a primary ROS, has been a subject of scientific inquiry. Studies have indicated that GlcNAc possesses the ability to inhibit the release of superoxide from human polymorphonuclear leukocytes. nih.gov This suggests a potential role for the compound in mitigating inflammatory processes where superoxide release is a key factor. nih.gov However, when compared to its precursor, glucosamine, the direct scavenging activity of N-Acetyl-D-glucosamine against superoxide radicals appears to be less potent. nih.gov
Inhibition of Hydroxyl Radical-Mediated Oxidative Damage
The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, capable of indiscriminately oxidizing a wide range of biological molecules. The potential of N-Acetyl-D-glucosamine to neutralize this radical has been noted. youtube.com While its precursor, glucosamine, has been shown to protect macromolecules like deoxyribose from oxidative damage induced by hydroxyl radicals, specific quantitative data detailing the direct scavenging efficiency of N-Acetyl-D-glucosamine remains less defined in the scientific literature. nih.gov
Reducing Power Assays
Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, are used to measure the electron-donating capacity of a potential antioxidant. This capacity is a key indicator of its ability to neutralize free radicals. While the antioxidant properties of N-Acetyl-D-glucosamine have been explored through various methods, detailed results from FRAP assays specifically quantifying its ferric reducing power are not extensively documented in comparative studies. nih.gov For its related compound, glucosamine, studies have determined its antioxidant capacity using FRAP assays, though the values were considered low compared to standard antioxidants. nih.gov
Effects on Hydrogen Peroxide-Mediated Oxidative Stress
Hydrogen peroxide (H₂O₂) is a relatively stable ROS that can generate more potent radicals and cause cellular damage, including to DNA. The protective effects of N-Acetyl-D-glucosamine against H₂O₂-induced stress have yielded varied results in different experimental models.
In one line of research using the single-cell gel electrophoresis (comet) assay, the antigenotoxic activity of N-Acetyl-D-glucosamine was evaluated in human peripheral lymphocytes. nih.gov When lymphocytes were simultaneously treated with 25 µM H₂O₂ and various concentrations of N-Acetyl-D-glucosamine, only a slight, albeit statistically significant, protective effect on DNA was observed at the highest concentration of 40 mM. nih.gov In contrast, its non-acetylated counterpart, glucosamine, demonstrated a much more potent protective effect at all tested concentrations. nih.gov
Table 1: Protective Effect of N-Acetyl-D-glucosamine on H₂O₂-Induced DNA Damage in Human Lymphocytes
| Treatment Group | % DNA in Tail (Mean ± SD) |
|---|---|
| Control (H₂O₂ only) | 38.0 ± 0.65 |
| 40 mM N-Acetyl-D-glucosamine + H₂O₂ | 33.4 ± 1.17 |
Data from a study on human peripheral lymphocytes exposed to 25 µM H₂O₂. A lower "% DNA in Tail" indicates less DNA damage. nih.gov
Conversely, other in vitro studies have reported more significant antioxidant activity for N-Acetyl-D-glucosamine. One study, utilizing a hydrogen peroxide scavenging assay, found that N-Acetyl-D-glucosamine exhibited significant, dose-dependent antioxidant activity. ajpsonline.com The findings from this research indicated that its scavenging potential was more than 80% of that observed for the standard antioxidant, ascorbic acid, under the same experimental conditions. ajpsonline.com Further research has also suggested that N-Acetyl-D-glucosamine can function as an anti-apoptotic agent in human neuronal cells subjected to hydrogen peroxide-induced oxidative stress. nih.gov
Table 2: Hydrogen Peroxide Scavenging Activity of N-Acetyl-D-glucosamine Compared to Ascorbic Acid
| Compound | Antioxidant Activity (% of Ascorbic Acid) |
|---|---|
| N-Acetyl-D-glucosamine | > 80% |
This table reflects findings from an in vitro hydrogen peroxide scavenging assay. ajpsonline.com
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Characterization
Spectroscopic methods provide insight into the molecular structure and functional groups of N-Acetyl-D-glucosamine hydrochloride, while chromatographic techniques are essential for its separation and quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed molecular structure of N-Acetyl-D-glucosamine hydrochloride. Proton (¹H) NMR is particularly useful for analyzing its derivatives. nih.gov
In ¹H-NMR analysis, the acetyl group (CH₃) of N-Acetyl-D-glucosamine provides a distinct singlet peak around δ 2.05 ppm. mdpi.com The protons on the pyranose ring and the hydroxymethyl group produce a more complex series of signals that can be used to confirm the compound's identity and stereochemistry. nih.govmdpi.com The chemical shifts of these protons can be influenced by factors such as solvent and temperature, which can affect intramolecular hydrogen bonding. mdpi.comresearchgate.net
| Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Acetyl (CH₃) Signal | ~2.05 (singlet) |
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in N-Acetyl-D-glucosamine hydrochloride by measuring the absorption of infrared radiation. researchgate.netnih.gov The resulting spectrum displays characteristic absorption bands corresponding to specific chemical bond vibrations. nih.gov
Key vibrational bands for N-Acetyl-D-glucosamine include a broad band for O-H stretching in the hydroxyl groups, N-H stretching from the amide group, and a strong C=O stretching band (Amide I) characteristic of the acetyl group. acs.orgresearchgate.net The region from 2890 cm⁻¹ to 2920 cm⁻¹ is attributed to the C-H stretching and bending of methyl groups. researchgate.net By comparing the FTIR spectrum of a sample to that of a reference standard, the identity and purity of N-Acetyl-D-glucosamine hydrochloride can be confirmed. researchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400-3200 | O-H and N-H Stretching | Hydroxyl and Amide |
| ~2920-2890 | C-H Stretching/Bending | Methyl |
| ~1650 | C=O Stretching (Amide I) | Acetyl |
| ~1550 | N-H Bending (Amide II) | Amide |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of N-Acetyl-D-glucosamine hydrochloride. nih.govnih.gov Due to the compound's lack of a strong UV chromophore, detection often requires either derivatization or the use of universal detectors. nih.gov
While N-Acetyl-D-glucosamine has weak UV absorbance, HPLC methods coupled with a Diode Array Detector (DAD) or a standard UV detector can be utilized, often at low wavelengths such as 194 nm. nih.gov These methods have been validated for linearity, accuracy, and precision, with correlation coefficients (R²) greater than 0.999 reported in some studies. nih.gov The technique is effective for determining the release of the compound from formulations like hydrogels. nih.gov
The Corona Charged Aerosol Detector (CAD) is a universal detector well-suited for analyzing compounds like N-Acetyl-D-glucosamine hydrochloride that lack a chromophore, as it does not require derivatization. nih.govnih.gov This mass-dependent detector works by nebulizing the column effluent, charging the resulting aerosol particles, and measuring the charge with an electrometer. researchgate.net
HPLC-CAD methods have been developed for the rapid quantification of underivatized glucosamine (B1671600) hydrochloride, with analysis times as short as six minutes. nih.govnih.gov These methods are validated for linearity, accuracy, and precision, showing excellent correlation coefficients (r² > 0.99) over concentration ranges like 10–200 μg/mL. nih.gov The technique has proven robust for quality control analysis in various samples. nih.gov
| Parameter | Condition |
|---|---|
| Column Type | Zwitter-ionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) |
| Mobile Phase | 60% Acetonitrile, 40% of 85 mM Ammonium Acetate (B1210297) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Retention Time | ~5.9 min |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of N-Acetyl-D-glucosamine. nih.goveuropeanpharmaceuticalreview.com This technique is particularly valuable for analyzing complex biological samples, such as human plasma. nih.gov
In a typical LC-MS/MS method, the compound is first separated chromatographically. Upon entering the mass spectrometer, it is ionized (e.g., via electrospray ionization in negative mode, ESI-), and the deprotonated molecule is detected. nih.gov For N-Acetylglucosamine, the mass transition of m/z 220.3 → 118.9 is often monitored for quantification. nih.gov This approach provides excellent linearity and low limits of detection (LOD) and quantification (LOQ), with LOD values reported as low as 0.25 µg/mL. nih.goveuropeanpharmaceuticalreview.com
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition (Analyte) | m/z 220.3 → 118.9 |
| Linear Range in Plasma | 20 to 1280 ng/mL |
UV Absorption Spectroscopy for N-acetyl Group Detection and Deacetylation Degree
Ultraviolet (UV) absorption spectroscopy is a valuable analytical tool for the detection and quantification of the N-acetyl group in N-acetyl-D-glucosamine hydrochloride. This technique is particularly useful for determining the degree of deacetylation in related polysaccharides like chitosan (B1678972), which is a copolymer of N-acetyl-D-glucosamine and D-glucosamine.
The underlying principle of this method is the characteristic absorption of UV light by the N-acetyl group. The amide bond in the N-acetyl group exhibits a distinct absorption maximum in the lower UV range, typically around 201-210 nm. tandfonline.combibliotekanauki.pl This specific absorption allows for the selective detection and quantification of N-acetyl-D-glucosamine.
First derivative UV spectrophotometry is an advanced application of this technique that enhances its sensitivity and resolution. nih.govnih.govresearchgate.net By calculating the first derivative of the absorbance spectrum, researchers can more accurately pinpoint the absorption maximum and minimize interference from other components in the sample. nih.govresearchgate.net This method has been advocated as a simple, rapid, and reliable alternative to other techniques like NMR and titration for determining the degree of deacetylation. nih.gov
A key advantage of UV spectroscopy is its high sensitivity, requiring only a small amount of sample for analysis. tandfonline.com For instance, measurements can be performed with as little as 0.1 mg of sample dissolved in 0.1 ml of a suitable solvent. tandfonline.com The presence of D-glucosamine hydrochloride, the deacetylated form, does not significantly interfere with the absorption of the N-acetyl group at the specified wavelength, further validating the method's specificity. tandfonline.com
The following table summarizes the key parameters for the UV spectroscopic analysis of the N-acetyl group:
| Parameter | Value | Reference |
| Characteristic Absorption Wavelength | ~201-210 nm | tandfonline.combibliotekanauki.pl |
| Molar Absorptivity | 1.09 x 10³ M⁻¹ cm⁻¹ | tandfonline.com |
| Recommended Technique | First Derivative UV Spectrophotometry | nih.govnih.govresearchgate.net |
| Sample Concentration | ~0.1 mg/mL | nih.gov |
Biochemical and Cellular Assays
A variety of biochemical and cellular assays are employed to investigate the biological effects of N-acetyl-D-glucosamine hydrochloride at the cellular and molecular levels. These assays provide insights into its influence on cell viability, proliferation, apoptosis, gene expression, and protein modification.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The effect of N-acetyl-D-glucosamine hydrochloride on cell proliferation has been investigated in various cell types, with results indicating a dependence on the cell line and experimental conditions.
For example, in a study on human hepatoma SMMC-7721 cells, N-acetyl-D-glucosamine (NAG) did not inhibit cell proliferation, in contrast to D-glucosamine hydrochloride which showed a concentration-dependent reduction in cell growth. nih.govnih.gov Conversely, in another study using bovine chondrocytes, N-acetyl-D-glucosamine (GlcNAc) at a concentration of 1 mM was found to significantly augment cellular metabolism, suggesting a positive effect on proliferation. nih.gov
The table below presents illustrative data on the effect of N-acetyl-D-glucosamine on the proliferation of different cell lines as measured by the MTT assay.
| Cell Line | Compound | Concentration | Effect on Proliferation | Reference |
| Human Hepatoma SMMC-7721 | N-acetyl-D-glucosamine (NAG) | Not specified | No inhibition | nih.govnih.gov |
| Bovine Chondrocytes | N-acetyl-D-glucosamine (GlcNAc) | 1 mM | Increased cellular metabolism | nih.gov |
| Human Prostate Cancer ALVA41 | Glucosamine | 0.5-2 mM | Decreased proliferation | nih.gov |
| Oral Squamous Carcinoma HSC-3 & OEC-M1 | Chitosan (polymer of GlcNAc) nanoparticles | ≤ 25% (v/v) | High cell viability (>93%) | dovepress.com |
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of N-acetyl-D-glucosamine hydrochloride research, it is frequently used to assess apoptosis (programmed cell death) and analyze the distribution of cells in different phases of the cell cycle.
Studies have shown that N-acetyl-D-glucosamine can modulate apoptosis. For instance, in PC12 cells subjected to serum/glucose deprivation, pretreatment with N-acetyl-D-glucosamine (GlcNAc) led to a significant decrease in apoptosis. nih.gov In contrast, a study on human hepatoma SMMC-7721 cells reported that D-glucosamine hydrochloride induced apoptosis, while N-acetyl-D-glucosamine did not exhibit this effect. nih.govnih.gov Furthermore, D-glucosamine hydrochloride treatment was associated with a marked increase in the proportion of cells in the S phase of the cell cycle. nih.govnih.gov
The following table summarizes findings from flow cytometry analyses:
| Cell Line | Compound | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| PC12 cells | N-acetyl-D-glucosamine (GlcNAc) | Decreased apoptosis under stress | Not specified | nih.gov |
| Human Hepatoma SMMC-7721 | N-acetyl-D-glucosamine (NAG) | No induction of apoptosis | Not specified | nih.govnih.gov |
| Human Hepatoma SMMC-7721 | D-glucosamine hydrochloride | Induction of apoptosis | Increased proportion of S phase cells | nih.govnih.gov |
Quantitative Reverse Transcription-PCR (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. This method allows researchers to understand how N-acetyl-D-glucosamine hydrochloride may influence cellular functions by altering the transcription of genes involved in various pathways.
Research has demonstrated that N-acetyl-D-glucosamine can significantly alter gene expression. For example, in Escherichia coli, N-acetyl-D-glucosamine was found to greatly induce the expression of the mdtE and mdtF genes, which encode a multidrug exporter system. nih.govnih.gov The transcriptional levels of mdtE and mdtF were approximately 48- and 33-fold higher, respectively, in the presence of N-acetyl-D-glucosamine. nih.gov In another study, N-acetyl-D-glucosamine was shown to regulate the expression of genes related to intestinal development in weaned piglets, with analyses performed using qRT-PCR. nih.gov
The table below provides examples of genes regulated by N-acetyl-D-glucosamine as determined by qRT-PCR.
| Organism/Cell Type | Compound | Target Gene(s) | Observed Effect | Reference |
| Escherichia coli | N-acetyl-D-glucosamine (GlcNAc) | mdtE, mdtF | ~48- and 33-fold increase in expression, respectively | nih.gov |
| Weaned Piglets (Jejunal Mucosa) | N-acetyl-D-glucosamine (D-GlcNAc) | Genes related to intestinal development | Regulation of expression | nih.gov |
| Piglet Intestinal Organoids | N-acetyl-D-glucosamine (D-GlcNAc) | Lgr5, Chromogranin A, Muc2 | Regulation of mRNA abundance | nih.gov |
| Oral Squamous Carcinoma Cells | Chitosan-miRNA nanoparticles | Vimentin | mRNA reduction | dovepress.com |
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method is crucial for studying the effects of N-acetyl-D-glucosamine hydrochloride on protein expression and post-translational modifications, particularly O-GlcNAcylation.
For instance, studies have explored the link between exogenous N-acetyl-D-glucosamine and cellular O-GlcNAcylation levels. nih.gov Furthermore, Western blot analysis has been used to demonstrate that glucosamine can downregulate the expression of proteins such as the proteasome activator PA28γ and that this effect can be rescued by overexpression of PA28γ. nih.gov In liver cancer cells, treatment with glucosamine-modified nanoparticles was shown to suppress the expression of cyclin D1, a key cell cycle regulatory protein. mdpi.com
| Cell Line | Treatment | Target Protein | Observed Effect | Analytical Technique | Reference |
| ALVA41 Prostate Cancer Cells | Glucosamine | PA28γ | Downregulation | Western Blot | nih.gov |
| HepG2 Liver Cancer Cells | Sorafenib-Glucosamine Micelles | Cyclin D1 | Downregulation | Western Blot | mdpi.com |
| General | N-acetyl-D-glucosamine | O-GlcNAcylated proteins | Modulation of O-GlcNAcylation levels | Western Blot with O-GlcNAc specific antibodies |
Enzyme activity assays are essential for studying the metabolic pathways involving N-acetyl-D-glucosamine hydrochloride and for understanding how it may influence the activity of specific enzymes. These assays are typically based on the measurement of the rate of substrate conversion or product formation catalyzed by the enzyme of interest.
Several key enzymes are involved in the metabolism of N-acetyl-D-glucosamine. N-acetyl-D-glucosamine kinase (NAGK) is a crucial enzyme that catalyzes the phosphorylation of N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. nih.govfluorofinder.com The activity of NAGK can be determined using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. athenaes.com
Another important enzyme is β-N-acetylglucosaminidase (NAG), a lysosomal enzyme involved in the degradation of glycoproteins and glycolipids. sigmaaldrich.com Its activity can be assayed using a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide. The enzyme hydrolyzes this substrate to release p-nitrophenol, which can be quantified colorimetrically. sigmaaldrich.comnih.gov
The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined from these assays, providing valuable information about their substrate affinity and catalytic efficiency. For example, the apparent Km values for N-acetyl-D-glucosamine kinase from rat liver and kidney for N-acetyl-D-glucosamine are 0.06 mM and 0.04 mM, respectively. nih.gov
| Enzyme | Assay Principle | Substrate | Detection Method | Reference |
| N-acetyl-D-glucosamine Kinase (NAGK) | Coupled enzyme assay measuring NADH oxidation | N-acetyl-D-glucosamine, ATP | Spectrophotometry (decrease in absorbance at 340 nm) | nih.govathenaes.com |
| β-N-acetylglucosaminidase (NAG) | Colorimetric assay | p-nitrophenyl-N-acetyl-β-D-glucosaminide | Spectrophotometry (measurement of p-nitrophenol at 405 nm) | sigmaaldrich.comnih.gov |
| O-GlcNAcase (OGA) | Kinetic analysis | O-GlcNAc-modified proteins | Mass spectrometry, HPLC | nih.gov |
| O-GlcNAc Transferase (OGT) | Kinetic analysis | UDP-GlcNAc, unmodified proteins | Mass spectrometry, HPLC | nih.gov |
In Vitro Model Systems in Biological Research
In vitro models are fundamental for dissecting the cellular and molecular mechanisms of action of N-Acetyl-D-glucosamine and its related compounds in a controlled setting. These systems allow for the precise manipulation of experimental conditions and the detailed observation of cellular responses.
Diverse Mammalian Cell Lines
A variety of mammalian cell lines are employed to study the effects of N-Acetyl-D-glucosamine and its derivatives on specific cellular processes.
Chondrocytes: These cells, responsible for maintaining cartilage health, are a primary focus of research. Studies on bovine chondrocytes have shown that N-acetyl-D-glucosamine (GlcNAc) and glucosamine hydrochloride (GlcN·HCl) can have differing effects on cell proliferation and matrix synthesis. nih.gov For instance, in monolayer cultures, GlcN·HCl was found to significantly reduce proliferation, whereas GlcNAc augmented cellular metabolism. nih.gov In three-dimensional cultures, both compounds, when added with growth factors, stimulated cell proliferation and the synthesis of collagen II. nih.gov However, only GlcNAc in combination with growth factors enhanced proteoglycan synthesis. nih.gov N-Acetyl-D-glucosamine is also known to stimulate the synthesis of hyaluronan, a key component of the extracellular matrix in cartilage, by upregulating the expression of hyaluronan synthase-2 in chondrocytes. nih.gov Furthermore, it can inhibit the expression of inflammatory mediators like interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in these cells. nih.govmedchemexpress.com
Fibroblasts: As the primary cells in connective tissue, fibroblasts are crucial for skin health and wound healing. Research on human skin fibroblasts has demonstrated that N-Acetyl-D-glucosamine can modulate their function. nih.gov Supplementation with N-Acetyl-D-glucosamine in culture medium led to increased protein production, primarily collagen. nih.gov It also significantly boosted hyaluronan synthesis while reducing the production of the pro-inflammatory cytokine interleukin-6. nih.gov These findings suggest a role for N-Acetyl-D-glucosamine in maintaining skin structure and function. nih.gov
Cancer Cell Lines: The effects of glucosamine derivatives on cancer cells are an active area of investigation. Studies have explored the impact of D-glucosamine hydrochloride and N-acetyl-D-glucosamine on various cancer cell lines. For example, D-glucosamine hydrochloride has been shown to inhibit the growth of human hepatoma SMMC-7721 cells in a concentration-dependent manner. nih.gov In contrast, N-acetyl-D-glucosamine did not exhibit the same inhibitory effect on these cells. nih.gov In breast cancer research, N-acetyl-D-glucosamine has been investigated for its potential anti-tumor activity. rjpbr.comnih.gov Studies on MCF-7 and 4T1 breast cancer cell lines indicated that treatment with N-acetyl-D-glucosamine could decrease cell proliferation and increase the expression of the Fas receptor, a protein involved in apoptosis. rjpbr.comnih.gov Furthermore, in human prostate cancer cell lines DU145 and PC-3, as well as the human melanoma cell line A2058, glucosamine was found to reduce the N-glycosylation of glycoproteins, which can impact cell signaling and proliferation. sigmaaldrich.com
Mesenchymal Stem Cells (MSCs): These multipotent stromal cells have the ability to differentiate into various cell types, including chondrocytes, making them a key target for regenerative medicine. Research has shown that glucosamine can promote the chondrogenic (cartilage-forming) phenotype in mesenchymal stem cells. nih.gov It has been demonstrated to enhance the expression of collagen II and inhibit the degradation of the cartilage matrix by suppressing the expression of matrix metalloproteinase-13 (MMP-13). nih.gov Exosomes derived from mesenchymal stem cells (MSC-Exos) are also being explored as a therapeutic delivery system in conditions like osteoarthritis. frontiersin.org
| Cell Line | Compound Studied | Key Research Findings |
| Bovine Chondrocytes | N-acetyl-D-glucosamine (GlcNAc) | Augmented cellular metabolism, stimulated cell proliferation and collagen II synthesis (with growth factors), and enhanced proteoglycan synthesis (with growth factors). nih.gov |
| Bovine Chondrocytes | Glucosamine hydrochloride (GlcN·HCl) | Reduced cell proliferation in monolayer culture, stimulated cell proliferation and collagen II synthesis in 3D culture (with growth factors). nih.gov |
| Human Skin Fibroblasts | N-Acetyl-D-glucosamine | Increased collagen and hyaluronan synthesis, reduced interleukin-6 production. nih.gov |
| Human Hepatoma SMMC-7721 Cells | D-glucosamine hydrochloride | Inhibited cell growth in a concentration-dependent manner. nih.gov |
| Human Breast Cancer Cells (MCF-7, 4T1) | N-acetyl-D-glucosamine | Decreased cell proliferation and increased Fas expression, leading to apoptosis. rjpbr.comnih.gov |
| Human Mesenchymal Stem Cells | Glucosamine | Promoted chondrogenic differentiation, enhanced collagen II expression, and inhibited matrix degradation. nih.govnih.gov |
Co-culture Systems and Explant Models
While specific studies focusing solely on "N-Acetyl-D-glucosaminehydrochloride" in co-culture and explant models are limited in the reviewed literature, the principles of these models are highly relevant to understanding its biological effects in a more tissue-like context. Co-culture systems, where two or more different cell types are grown together, can mimic the cellular interactions that occur in tissues. For instance, a co-culture of chondrocytes and synoviocytes could be used to study the anti-inflammatory effects of N-Acetyl-D-glucosamine in a model that better represents the joint environment.
Explant models, which involve the culture of small pieces of tissue, provide an even higher level of organization, preserving the native extracellular matrix and cell-cell interactions. A cartilage explant model, for example, could be used to investigate the ability of N-Acetyl-D-glucosamine to prevent cartilage degradation and promote repair in a system that closely resembles the in vivo situation.
In Vivo Animal Models for Mechanistic Studies
Animal models are indispensable for studying the systemic effects and mechanisms of action of N-Acetyl-D-glucosamine and its derivatives in a living organism.
Rodent Models for Specific Biological Processes
Rodent models are widely used to investigate the effects of N-Acetyl-D-glucosamine on various biological processes.
Tumor Growth: In the context of cancer research, mouse and rat tumor models have been utilized to assess the anti-tumor properties of N-Acetyl-D-glucosamine. medchemexpress.com For instance, studies have shown that dietary supplementation with N-Acetyl-D-glucosamine can suppress tumor growth in these models. medchemexpress.com In a xenograft mouse model of breast cancer using 4T1 cells, intraperitoneal administration of N-acetyl-D-glucosamine was found to significantly reduce tumor size. rjpbr.comnih.gov
Canine and Equine Models for Metabolomic and Tissue-Specific Responses
While extensive research specifically on "this compound" in canine and equine models is not prevalent in the provided search results, these models are valuable for studying joint health and metabolism. Given that N-Acetyl-D-glucosamine is a component of joint health supplements for dogs, research in this area often focuses on the combined effects of multiple ingredients. yumove.co.uk Canine and equine models are particularly relevant for osteoarthritis research due to the similarities in joint anatomy and disease progression with humans. Metabolomic studies in these models could provide insights into how N-Acetyl-D-glucosamine is absorbed, distributed, and utilized in the body, and how it influences tissue-specific responses, particularly in cartilage and synovial fluid.
Computational Approaches in Molecular Research
Computational methods are increasingly being used to complement experimental research by providing insights into the molecular interactions of compounds like N-Acetyl-D-glucosamine. Molecular docking and dynamics simulations can predict the binding affinity of a ligand to a target protein. For example, a study investigating the effect of N-acetyl-D-glucosamine on breast cancer utilized molecular docking and dynamic analysis. nih.gov This computational approach revealed a high binding affinity of N-acetyl-D-glucosamine to the HER2 protein, a key receptor involved in tumor progression and cell signaling, suggesting a potential mechanism for its anti-tumor activity. nih.gov Such computational studies can help in identifying potential molecular targets and guiding the design of future experimental investigations.
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
The exploration of N-Acetyl-D-glucosamine hydrochloride's biological activities is increasingly reliant on advanced computational methods such as molecular docking and molecular dynamics (MD) simulations. These in-silico techniques provide profound insights into the interactions between this compound and various protein targets at a molecular level, guiding further experimental research.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as N-Acetyl-D-glucosamine) when bound to a second molecule (the receptor or protein) to form a stable complex. asiapharmaceutics.info This technique is instrumental in drug discovery and for understanding biochemical pathways. Following docking, molecular dynamics simulations are often employed to analyze the physical movements of the atoms and molecules in the complex over time. This provides a view of the stability of the predicted interactions and the conformational changes that may occur.
A significant area of research has been the investigation of N-Acetyl-D-glucosamine's potential interactions with proteins associated with viral pathogens. nih.gov For instance, molecular docking and MD simulations were used to study the binding of N-Acetyl-D-glucosamine to several key proteins of the SARS-CoV-2 virus. plos.org The studies confirmed that N-Acetyl-D-glucosamine could bind to the SARS-CoV-2 spike receptor-binding domain (PDB: 6M0J), the RNA-binding domain of the nucleocapsid phosphoprotein (PDB: 6WKP), the S ectodomain trimer (PDB: 6X79), and the main protease 3CLpro (PDB: 7JVZ). nih.govnih.gov Molecular docking analysis revealed a significant binding affinity for these proteins, which are crucial for the virus's ability to infect host cells and evade the immune system. nih.gov
The results from these docking experiments are often quantified by binding affinity scores, typically in kcal/mol, where a lower value indicates a more favorable and stable interaction.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Spike Receptor-Binding Domain | 6M0J | -5.6 |
| RNA-Binding Domain of Nucleocapsid Phosphoprotein | 6WKP | -5.1 |
| S Ectodomain Trimer | 6X79 | -5.9 |
| Main Protease (3CLpro) | 7JVZ | -5.2 |
Data derived from molecular docking experiments using AutoDock Vina.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJFpRZxPakwNP2mTGi3dUYoKYSAm58IcDBNEtDdGb_2QAZRbRVxvFryC0rT5LOparF-5gB07uc9NWqzjwQwWy-dvZjSJB1gEfEnJnhgE4O9i4OvUYFtVv3WoLE7wrRPPkp84hD0SrgZDL026o%3D)][ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLfmCZYrUFylYWYJhRwPZR6ir6S6QsptmnluMJEWanXrglh6tSYk4yxx6LsSNMeh2WVudytIJYN066AoCHPSxNLwQtcv_UFh8QZGMGFaLQfTVjIHWX-5ormkWVqgj--Xau4_sikoiTysiXgv4TrpLgzx1eu1PpUCMHfnENN7t1PqcgL_MzdZ4UiIbTmQ%3D%3D)]Furthermore, molecular dynamics simulations validated these findings by demonstrating the stability of the N-Acetyl-D-glucosamine-protein complexes. nih.gov These simulations track the root-mean-square deviation (RMSD) of the protein backbone and the ligand, with stable, low fluctuations in RMSD values indicating a persistent and strong binding interaction. plos.org
Another application of these methodologies is in the rational design of new chemical entities. For example, molecular docking was used to guide the synthesis of bioconjugates of non-steroidal anti-inflammatory drugs (NSAIDs) and glucosamine hydrochloride. nih.govresearchgate.net The goal was to mask the carboxylic acid group of NSAIDs, which is associated with adverse effects, while potentially enhancing their therapeutic action. researchgate.net Docking studies predicted that conjugating glucosamine to diclofenac (B195802) could enhance its binding within the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov This prediction was later supported by in vitro assays, which showed the diclofenac-glucosamine bioconjugate had a tenfold greater activity toward COX-2. nih.gov
Predictive Modeling in Biological Recognition Systems
Predictive modeling in the context of biological recognition extends the insights from docking and dynamics simulations to forecast how a molecule like N-Acetyl-D-glucosamine might function within a complex biological system. This involves creating computational models that can anticipate a molecule's interactions with a variety of biological components and its potential to trigger specific pathways, such as an immune response.
Research into N-Acetyl-D-glucosamine's interaction with the SARS-CoV-2 virus provides a clear example of predictive modeling's utility. nih.gov Beyond just assessing binding to viral proteins, computational analyses were performed to predict the compound's affinity for human antibodies. nih.gov The results from this predictive modeling work suggested that N-Acetyl-D-glucosamine could potentially bind to both SARS-CoV-2 proteins and human antibodies. nih.govnih.gov This dual-binding potential is significant because it implies that the compound might mimic aspects of the immune system's natural recognition of pathogens, a process that is critical for mounting an effective defense. plos.org
These models have also been used to predict the robustness of the compound's binding against viral evolution. For instance, computational analysis showed that the binding affinity of N-Acetyl-D-glucosamine was not significantly affected by the D614G mutation in the SARS-CoV-2 receptor-binding domain. nih.govnih.gov This demonstrates the power of predictive modeling to forecast the potential efficacy of a compound against evolving pathogens.
By establishing that N-Acetyl-D-glucosamine could potentially inhibit key viral proteins and simultaneously induce an immune response, these predictive models build a strong case for its role in biological recognition systems. nih.govnih.gov The findings from these in-silico studies highlight how N-Acetyl-D-glucosamine might be involved in cell signaling pathways and interact with the immune system, paving the way for targeted in vitro and in vivo studies. impactfactor.org
Biotechnological and Synthetic Approaches for Research Materials
Enzymatic Hydrolysis of Chitin-Containing Biomass
Enzymatic hydrolysis presents an environmentally favorable alternative to harsh chemical methods for producing N-Acetyl-D-glucosamine from chitin (B13524), the second most abundant biopolymer in nature. This process relies on the coordinated action of specific enzymes to depolymerize chitin into its monomeric units.
Enzyme Discovery and Characterization (e.g., Chitinases, Glycosidases)
The efficiency of chitin hydrolysis is fundamentally dependent on the catalytic properties of the enzymes employed. Research is focused on discovering and characterizing novel chitinolytic enzymes from diverse microbial sources, which exhibit superior activity, stability, and product specificity. Chitinases (EC 3.2.1.14) are the primary enzymes that break down the β-1,4-glycosidic bonds of the chitin polymer, often working in synergy with β-N-acetylhexosaminidases (EC 3.2.1.52), which cleave chitobiose into GlcNAc monomers. rsc.orgnih.gov
The characterization of these enzymes involves determining their optimal operational parameters. For instance, the recombinant CmChi3 enzyme shows peak activity at a pH of 6.0 and a temperature of 50°C. frontiersin.orgnih.gov Similarly, the P1724 enzyme and its truncated versions exhibit maximum activity at 40°C and a pH range of 5.0-6.0. nih.gov These characteristics are crucial for designing efficient biocatalytic processes.
| Enzyme | Source Organism/Environment | Optimal pH | Optimal Temperature (°C) | Key Activities | Reference |
|---|---|---|---|---|---|
| CmChi3 | Chitinolyticbacter meiyuanensis | 6.0 | 50 | Endochitinase, NAGase, Transglycosylase | frontiersin.orgnih.gov |
| P1724 | Qinghai-Tibetan Plateau Metagenome | 5.0 - 6.0 | 40 | Chitobiosidase, Endochitinase | nih.gov |
| Aspergillus sp. Chitinase (B1577495) | Aspergillus sp. | 4.0 | 50 - 55 | Chitinolytic | researchgate.net |
| A. terreus Chitinase | Aspergillus terreus (Marine) | N/A | N/A | Chitinase | researchgate.net |
Optimization of Biocatalytic Conversion Processes
To enhance the yield and efficiency of GlcNAc production, optimization of the entire biocatalytic process is critical. This involves both the pretreatment of the chitin substrate and the conditions of the enzymatic reaction itself.
Chitin in its natural state, particularly α-chitin from crustacean shells, is highly crystalline and insoluble, which limits enzyme accessibility. acs.org Various pretreatment methods are employed to disrupt this crystalline structure. An effective and sustainable approach is an alkali freeze-thaw pretreatment, which transforms the dense structure of chitin into a nanofibrillar architecture with an increased surface area, significantly improving enzymatic hydrolysis. rsc.org Another physical method, ball milling, can also prepare nano-chitin from both α- and β-chitin, increasing its susceptibility to enzymatic attack. acs.org A mechano-enzymatic strategy combining ball milling with enzymatic hydrolysis has been shown to be highly effective, overcoming the low solubility of chitin. nih.gov
Process parameter optimization focuses on factors like substrate concentration, enzyme loading, temperature, and reaction time. Fed-batch enzymatic hydrolysis is a successful strategy to achieve high concentrations of GlcNAc. For instance, using an alkali freeze-thaw pretreated chitin, fed-batch hydrolysis has yielded GlcNAc concentrations as high as 75 g/L. rsc.org The use of enzyme cocktails, such as combining a primary chitinase with a supplementary β-N-acetylglucosaminidase, can also significantly improve the final yield of the monomeric product by efficiently converting intermediate chitobiose to GlcNAc. mdpi.com
| Optimization Strategy | Substrate | Key Findings | Resulting GlcNAc Yield/Concentration | Reference |
|---|---|---|---|---|
| Alkali Freeze-Thaw Pretreatment & Fed-Batch Hydrolysis | Chitin | Optimal conditions: 8% KOH, -25°C, 2 freeze-thaw cycles. Pretreatment creates a nanofibrillar structure. | Up to 75 g/L | rsc.org |
| Mechano-enzymatic Degradation (Ball Milling) | Shrimp & Crab Shells | Optimized parameters: 300 g/L substrate, 30 min grinding, 20h reaction at 45°C. | 61.3 g/L | nih.gov |
| Two-Step Enzymatic Hydrolysis | Colloidal Chitin | Sequential hydrolysis with Bacillus licheniformis ChiA followed by a GlcNAcase. | 88% yield | mdpi.com |
| Enzymatic Hydrolysis of Fermented Substrate | Shrimp Shells | Bacterial fermentation pretreats chitin prior to enzymatic hydrolysis. | Pure N-acetyl-d-glucosamine obtained | nih.gov |
Microbial Fermentation and Biotransformation
Microbial fermentation offers a promising alternative to chitin hydrolysis, enabling the de novo synthesis of N-Acetyl-D-glucosamine from simple carbon sources like glucose or glycerol (B35011). This approach avoids reliance on shellfish-derived chitin, which can be limited in supply and may cause allergic reactions. nih.govnih.gov
Genetic Engineering of Microorganisms for Enhanced Production
The core of microbial production lies in the genetic engineering of platform microorganisms, such as Escherichia coli and Bacillus subtilis, to channel metabolic flux towards GlcNAc synthesis. A key strategy involves overexpressing the enzymes central to the GlcNAc biosynthetic pathway. This typically includes glucosamine-6-phosphate synthase (GlmS), which converts fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, and a glucosamine-6-phosphate N-acetyltransferase (GNA1), which performs the final acetylation step. nih.govnih.gov
Concurrently, to prevent the loss of the target product, metabolic pathways that compete for precursors or catabolize GlcNAc are blocked through gene deletions. In B. subtilis, deleting genes such as nagP (which imports GlcNAc), nagA (GlcNAc-6-phosphate deacetylase), and gamA/nagB (GlcN-6-phosphate deaminase) has been shown to significantly increase the accumulation of extracellular GlcNAc. nih.gov Similarly, in E. coli, inactivating catabolic genes is a crucial step for enhancing production. nih.gov
| Microorganism | Genetic Modification | Rationale | Reported Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Overexpression of GlmS and a heterologous GNA1. | Increase biosynthetic flux towards GlcNAc. | >110 g/L | nih.gov |
| Bacillus subtilis 168 | Co-overexpression of glmS and GNA1; Deletion of nagP, nagA, gamA, nagB. | Increase synthesis and block catabolism/re-uptake. | 5.19 g/L in fed-batch culture | nih.gov |
| Bacillus subtilis | "Push-pull-promote" approach to redirect acetyl-CoA flux; Rewiring redox metabolism. | Eliminate byproduct formation and minimize energy loss. | 24.5 g/L in shake flask | nih.gov |
| Escherichia coli | Deletion of pfkA; Enhanced glycerol utilization (glpK mutant). | Appropriate catabolic division of labor using mixed carbon sources. | 179.7 g/L | acs.org |
Metabolic Pathway Engineering for N-Acetyl-D-glucosamine Synthesis from Alternative Substrates
A key advantage of microbial fermentation is the ability to utilize inexpensive and readily available substrates like glucose and glycerol. Metabolic engineering strategies are designed to optimize the conversion of these feedstocks into GlcNAc. The biosynthesis of GlcNAc begins with fructose-6-phosphate, an intermediate of glycolysis. acs.org Therefore, a major challenge is to balance the carbon flux between essential cellular growth and product synthesis.
Chemosynthesis and Derivatization for Research Probes
Chemical synthesis provides a direct and highly controllable route to N-Acetyl-D-glucosamine and its derivatives, which are valuable as research probes and standards. The most common starting material for the synthesis of GlcNAc is its non-acetylated precursor, D-glucosamine hydrochloride. ug.edu.plscispace.com
The synthesis typically involves the N-acetylation of D-glucosamine. A straightforward method begins by treating D-glucosamine hydrochloride with a base, such as sodium methoxide (B1231860) in methanol, to neutralize the hydrochloride and liberate the free D-glucosamine. ug.edu.plscispace.com Subsequently, acetic anhydride (B1165640) is added to the solution. This reagent selectively acetylates the amino group at the C-2 position, yielding N-Acetyl-D-glucosamine. scispace.comchemicalbook.com The product can then be purified through crystallization. This process explains the common availability of the compound's hydrochloride salt (D-glucosamine hydrochloride) as a stable precursor for the synthesis of GlcNAc and other derivatives. The final GlcNAc product is typically not a hydrochloride salt, as the chloride is removed during the initial neutralization step.
Furthermore, the hydroxyl groups of GlcNAc can be chemically modified to create a library of derivatives for specific research applications. For example, novel 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine derivatives have been synthesized from glucosamine (B1671600) hydrochloride through acylation. rsc.org Such derivatizations are crucial for developing molecular probes to study carbohydrate-protein interactions, enzyme mechanisms, and cellular signaling pathways.
Controlled N-Acetylation Procedures
The synthesis of N-Acetyl-D-glucosamine often starts from D-glucosamine, which is typically derived from the acid hydrolysis of chitin. google.com A key step in this process is the selective acetylation of the amino group (N-acetylation) without modifying the hydroxyl groups (O-acetylation).
One common laboratory and industrial method involves the reaction of D-glucosamine hydrochloride with acetic anhydride. google.comyoutube.com In a typical procedure, D-glucosamine is dissolved in a suitable solvent, such as aqueous methanol, and then treated with acetic anhydride in the presence of a base like Dowex 1 (carbonate form) to neutralize the generated acid. nih.gov This process can yield N-Acetyl-D-glucosamine with high purity after filtration and crystallization. nih.gov Another approach utilizes pyridine (B92270) as a solvent with tributylamine (B1682462) and acetic anhydride, which has been reported to achieve yields greater than 70% and a purity of approximately 99%. nih.gov
To improve efficiency and reduce the environmental impact, "green chemistry" approaches are also being explored. humanjournals.com One such method employs a catalytic amount of zinc acetate (B1210297) in acetic acid under microwave irradiation, which allows for the chemoselective N-acetylation of amines without the need for an additional solvent. humanjournals.com
Enzymatic methods present an alternative to chemical synthesis. These biocatalytic approaches can offer high selectivity under mild reaction conditions. While many enzymatic processes focus on the degradation of chitin to produce N-Acetyl-D-glucosamine, specific enzymes can also be used for the reverse reaction of N-acetylation. nih.govresearchgate.net However, the more prevalent enzymatic approach for production involves the hydrolysis of chitin using a combination of chitinases and β-N-acetylglucosaminidases. nih.govmdpi.com For instance, crude enzymes from Aeromonas hydrophila have been used to achieve a 77% yield of N-Acetyl-D-glucosamine from α-chitin over ten days. nih.gov Similarly, enzymes from Aspergillus sp. have been used to hydrolyze squid pen β-chitin, resulting in a 65% yield. researchgate.net
The table below summarizes various N-acetylation procedures and their reported outcomes.
Table 1: Comparison of Controlled N-Acetylation Procedures
| Starting Material | Reagents and Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| D-glucosamine | Acetic anhydride, Dowex 1 (carbonate form), 10% methanol | 43% | Not specified | nih.gov |
| D-glucosamine | Acetic anhydride, pyridine, tributylamine | >70% | ~99% | nih.gov |
| Chitin | Glycine lactate (B86563) hydrochloride, HCl, followed by acetylation | Not specified | >99.95% | google.com |
| α-chitin | Crude enzymes from Aeromonas hydrophila | 77% | Not specified | nih.gov |
| β-chitin (squid pen) | Crude enzyme from Aspergillus sp. | 65% | Not specified | researchgate.net |
| Fungal Biomass (Aspergillus niger) | 20% Hydrochloric acid, 60°C | 6.42 g/L | Not specified | google.com |
Synthesis of Modified N-Acetyl-D-glucosamine Analogs (e.g., N-acetamidosorbitol)
To probe the biological functions and mechanisms of N-Acetyl-D-glucosamine, researchers synthesize various modified analogs. These structural modifications can help in understanding enzyme-substrate interactions, metabolic pathways, and the effects of these molecules on cellular processes. Examples of such modifications include alterations at different positions of the pyranose ring, such as O-alkylation or fluorination. nih.gov
For instance, the synthesis of 3-O-methyl-N-acetyl-d-glucosamine has been reported. nih.gov This process starts with commercially available N-Acetyl-D-glucosamine, which is first converted to an oxazoline (B21484) derivative. The free 3-hydroxyl group is then methylated using methyl iodide and sodium hydride. Subsequent acid-catalyzed hydrolysis yields the desired 3-O-methylated analog. nih.gov
Another example is the synthesis of fluorinated analogs, such as 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-α-d-glucopyranoside. nih.gov The synthesis of this compound involves multiple steps, including the introduction of a fluorine atom at the C-3 position, which often proceeds with an inversion of stereochemistry. nih.gov
While the direct synthesis of N-acetamidosorbitol (a reduced form of N-Acetyl-D-glucosamine) is less commonly detailed in the context of these specific research articles, its synthesis would conceptually involve the reduction of the aldehyde group of the open-chain form of N-Acetyl-D-glucosamine to a primary alcohol, yielding the corresponding alditol.
The synthesis of these analogs is often complex, requiring a multi-step approach with protection and deprotection of various functional groups to achieve the desired modification at a specific position. nih.gov
Table 2: Examples of Synthesized N-Acetyl-D-glucosamine Analogs
| Analog | Synthetic Strategy | Starting Material | Key Reagents | Reference |
|---|---|---|---|---|
| 3-O-methyl-N-acetyl-d-glucosamine | Methylation of 3-OH group via oxazoline intermediate | N-Acetyl-D-glucosamine | Anhydrous FeCl₃, MeI, NaH, p-toluene sulfonic acid | nih.gov |
| 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-α-d-glucopyranoside | Multi-step synthesis involving fluorination and protection/deprotection | Benzylidene glycoside derivative | DAST, AcCl, H₂, Pd/C, Acetic anhydride | nih.gov |
Incorporation into Polymeric Matrices for Controlled Release Studies in Biomaterials Research
N-Acetyl-D-glucosamine is incorporated into various polymeric matrices for applications in biomaterials, particularly for controlled release studies. These matrices can serve as scaffolds for tissue engineering or as delivery systems for therapeutic agents. The release of N-Acetyl-D-glucosamine from these materials can be tailored to influence cellular behavior, such as proliferation and matrix synthesis.
In one study, bovine chondrocytes were cultured in three-dimensional chitosan (B1678972) scaffolds. nih.gov Chitosan, a polymer derived from the deacetylation of chitin, is a popular choice for biomaterial applications due to its biocompatibility and biodegradability. researchgate.net The study investigated the synergistic effects of N-Acetyl-D-glucosamine and growth factors on cartilage matrix synthesis when released into the cell culture medium. nih.gov The results indicated that the presence of N-Acetyl-D-glucosamine in the culture medium, which simulates its release from a matrix, enhanced cell proliferation and the synthesis of proteoglycans and collagen II, which are essential components of cartilage. nih.gov
The design of such controlled-release systems involves embedding N-Acetyl-D-glucosamine within the polymer structure. The release kinetics can be controlled by factors such as the polymer's degradation rate, the porosity of the matrix, and the interaction between the N-Acetyl-D-glucosamine and the polymer. The goal is to maintain a sustained and localized concentration of the compound to achieve the desired biological effect over time.
Research in this area also explores the use of N-Acetyl-D-glucosamine as a component of the polymeric backbone itself, for example, in the form of poly-β-D-(1→6)-N-acetyl-glucosamine (PNAG), a bacterial surface polysaccharide that plays a role in biofilm formation. nih.gov The enzymatic degradation of such polymers can lead to the controlled release of N-Acetyl-D-glucosamine oligomers and monomers. nih.gov
Table 3: Research Findings on N-Acetyl-D-glucosamine in Polymeric Matrices
| Polymeric Matrix | Research Focus | Key Findings | Reference |
|---|
Emerging Research Areas and Future Directions
Elucidation of Unclear Metabolic Regulatory Mechanisms
The metabolic pathways involving N-acetyl-D-glucosamine (GlcNAc) and its precursors like glucosamine (B1671600) are more complex than previously understood, serving as critical hubs for cellular nutrient sensing and regulation. Future research is focused on untangling these intricate networks. Glucosamine enters cells through glucose transporters (GLUTs) and is integrated into the hexosamine biosynthesis pathway (HBP). nih.gov Within this pathway, a small fraction of cellular fructose-6-phosphate (B1210287) is converted into glucosamine-6-phosphate, which is then acetylated to form N-acetyl-D-glucosamine-6-phosphate and ultimately UDP-N-acetylglucosamine (UDP-GlcNAc). scirp.org
Investigation of Novel Molecular Targets and Signaling Pathways
Research is rapidly identifying new molecular targets and signaling pathways modulated by GlcNAc, moving far beyond its structural role in glycosaminoglycans. A primary area of investigation is O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govhmdb.ca This process is analogous to phosphorylation and regulates the function of numerous proteins, including critical transcription factors like NF-κB, c-myc, and p53. nih.gov The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) add and remove this modification, respectively, and their regulation is a key area of future study. nih.gov
Beyond O-GlcNAcylation, GlcNAc influences major signaling pathways by altering the structure of N-linked glycans on cell surface receptors. nih.gov This can impact the sensitivity and ligand specificity of receptors crucial for cell development and immunity, such as the Notch family of receptors and T-cell receptors. nih.govcasi.org For example, O-linked GlcNAc is essential for the intracellular mechanisms of T-cell activation and helps regulate the differentiation of CD4+ T-cells. casi.org Recent findings in multiple sclerosis patients suggest that GlcNAc supplementation can reduce inflammation and neurodegeneration markers, pointing to its potent effects on complex signaling cascades in the nervous system. uci.edu
Table 1: Investigated Molecular Targets and Signaling Effects of N-Acetyl-D-glucosamine Derivatives
| Target Category | Specific Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Transcription Factors | NF-κB, c-myc, p53 | Regulation via O-GlcNAcylation. | nih.gov |
| Cell Surface Receptors | Notch Receptors | Altered ligand specificity. | nih.gov |
| T-Cell Receptors | O-GlcNAcylation is critical for signal transmission. | casi.org | |
| Glucose Transporters (GLUTs) | Glucosamine hydrochloride inhibits transport; GlcNAc stimulates it. | nih.gov | |
| Immune Cell Function | CD4+ T-Cells | Regulation of differentiation. | casi.org |
| Metabolic Signaling | Intracellular Proteins | O-GlcNAc modification acts as a nutrient sensor. | hmdb.ca |
Development of Advanced Analytical Techniques for Low Concentration Detection
The growing understanding of GlcNAc's role as a signaling molecule necessitates the development of more sensitive and precise analytical methods to quantify its presence at low physiological concentrations. Current research focuses on overcoming the challenges of detecting and distinguishing GlcNAc from its isomers, such as N-acetylmannosamine (ManNAc) and N-acetylgalactosamine (GalNAc). acs.org
Advanced techniques based on mass spectrometry are at the forefront of this effort. Methods combining gas chromatography with tandem mass spectrometry (GC-MS/MS) or time-of-flight mass spectrometry (GC-TOFMS) have been developed for the selective and accurate quantification of GlcNAc in complex biological samples. acs.org These methods involve derivatization steps, such as ethoximation and trimethylsilylation, to improve chromatographic separation and detection sensitivity, achieving limits of detection in the low femtomol range. acs.org Another established approach is reverse-phase high-performance liquid chromatography (RP-HPLC), often used with UV detection, which can be optimized to meet pharmacopoeia standards for assaying GlcNAc and limiting related impurities like glucosamine. sigmaaldrich.com Colorimetric methods, while older, are also being refined; for example, improvements to the Reissig method account for interference from proteins, allowing for more accurate measurement of GlcNAc reducing ends in complex media. nih.gov
Table 2: Advanced Analytical Techniques for N-Acetyl-D-glucosamine Detection
| Technique | Principle | Sample Preparation | Detection Limit | Reference |
|---|---|---|---|---|
| GC-MS/MS & GC-TOFMS | Gas chromatography separation followed by mass spectrometric detection for high selectivity and sensitivity. | Ethoximation and trimethylsilylation derivatization. | Lower femtomol range. | acs.org |
| RP-HPLC | Reverse-phase liquid chromatography separates compounds based on hydrophobicity. | Dilution in acetonitrile/water. | LOD: 20.3 µg/mL; LOQ: 61.5 µg/mL. | sigmaaldrich.com |
| Colorimetric Assay (Improved Reissig Method) | Reaction with Ehrlich's reagent (DMAB) produces a colorimetric signal. | Interpretation accounts for turbidity from protein complexes. | Not specified, but improved for protein-containing media. | nih.gov |
| Kinetic/Endpoint Enzyme Assay | Enzymatic reaction specific for GlcNAc is coupled to a change in NADH absorbance at 340 nm. | Dilution in water or buffer. | Kinetic: 3 µM; Endpoint: 5 µM. | athenaes.com |
Exploration of Interactions with the Microbiome and Host Physiology
The gut microbiome represents a significant frontier in understanding the systemic effects of orally administered compounds like glucosamine hydrochloride and GlcNAc. Since they are poorly absorbed in the upper gastrointestinal tract, they become available as a substrate for microbial metabolism in the colon. mdpi.com Emerging research is exploring how this interaction modulates the composition of the gut microbiota and, in turn, influences host physiology.
Studies have shown that glucosamine can be utilized by various gut bacteria, including Lactobacillus and Bifidobacterium species, suggesting a potential prebiotic effect. scirp.org This microbial metabolism can alter the gut environment and may be linked to systemic benefits, such as reduced inflammation. mdpi.com For instance, certain mucus-derived sugars, including GlcNAc, can act as regulatory signals that influence bacterial colonization. nih.gov Research has demonstrated that GlcNAc can reduce the formation of biofilms by pathogenic Escherichia coli strains, which may have implications for managing inflammatory bowel disease (IBD). nih.govcasi.org The breakdown of intestinal mucins by microbiota releases sugars like GlcNAc, which not only provides nutrients for bacteria but also plays a role in host-immune interactions. mdpi.comcasi.org Future work aims to map these interactions precisely, identifying which bacterial species metabolize these sugars and what secondary metabolites they produce that may impact host health.
Mechanistic Studies of Anti-Tumor and Immunomodulatory Activities
A compelling area of future research is the investigation of the direct anti-tumor and immunomodulatory mechanisms of glucosamine hydrochloride and GlcNAc. Studies have shown that these compounds can suppress tumor growth and induce apoptosis in cancer cells. nih.govnih.gov For example, glucosamine hydrochloride has demonstrated inhibitory effects on human hepatoma SMMC-7721 cells in vitro and Sarcoma 180 tumors in mice. nih.gov The anti-tumor effect appears to be multifaceted, involving both direct cytotoxicity to cancer cells and host-mediated immune enhancement. nih.gov
The immunomodulatory properties are particularly significant. Glucosamine hydrochloride has been shown to promote T lymphocyte proliferation, suggesting it can bolster the body's immune response. nih.gov In mouse models of rheumatoid arthritis, GlcNAc and glucosamine hydrochloride were found to have different effects on serum cytokines; glucosamine hydrochloride decreased pro-inflammatory cytokines like TNF-α and IL-6, while GlcNAc increased levels of regulatory cytokines such as IL-10 and TGF-β1. nih.gov Furthermore, orally administered N-acetyl-d-glucosamine oligomers suppressed tumor growth in mice by increasing serum levels of interferon-γ and interleukin-12p70, indicating an enhancement of innate immunity. nih.gov Recent in vitro studies also suggest GlcNAc can inhibit the replication of the H1N1 Influenza A virus and reduce the secretion of pro-inflammatory cytokines stimulated by viral infections. mdpi.com Elucidating the precise molecular pathways behind these dual anti-tumor and immunomodulatory effects is a key goal for developing novel therapeutic strategies.
Table 3: Summary of Anti-Tumor and Immunomodulatory Research Findings
| Model System | Compound | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Human Hepatoma Cells (SMMC-7721) | Glucosamine Hydrochloride | Induced apoptosis and inhibited proliferation. | nih.gov |
| Sarcoma 180 Mouse Model | Glucosamine Hydrochloride | Suppressed tumor growth and enhanced T lymphocyte proliferation. | nih.gov |
| Colon 26 Tumor Mouse Model | N-acetyl-d-glucosamine oligomer | Suppressed tumor growth; increased serum IFN-γ and IL-12p70. | nih.gov |
| Rheumatoid Arthritis Mouse Model | Glucosamine Hydrochloride | Decreased serum TNF-α and IL-6. | nih.gov |
| Rheumatoid Arthritis Mouse Model | N-acetyl-D-glucosamine | Increased serum IL-10 and TGF-β1. | nih.gov |
| In Vitro Viral Infection (H1N1) | N-acetyl-D-glucosamine | Restricted viral replication and reduced pro-inflammatory cytokine secretion. | mdpi.com |
Bioengineering Applications for Regenerative Medicine Research
The fundamental role of GlcNAc as a building block for essential biopolymers makes it a compound of great interest in regenerative medicine and bioengineering, particularly for cartilage repair. researchgate.net GlcNAc is a monomeric unit of hyaluronic acid and keratin (B1170402) sulfate (B86663), which are critical components of the extracellular matrix in articular cartilage. researchgate.netmdpi.com This has provided the rationale for its exploration in therapies aimed at regenerating damaged joint tissues.
Future research is focused on leveraging these properties in tissue engineering applications. Studies using bovine chondrocytes in three-dimensional scaffolds have shown that GlcNAc, when combined with growth factors, can significantly improve cell proliferation and the synthesis of proteoglycans, which are essential for the structural integrity of cartilage. nih.gov In contrast, glucosamine hydrochloride under the same conditions improved cell proliferation but was less effective at promoting proteoglycan synthesis. nih.gov This highlights the differential biological activities of these related compounds and the importance of selecting the appropriate molecule for specific regenerative goals. Furthermore, research in animal models indicates that dietary GlcNAc may help prevent bone loss, suggesting its potential application in therapies for osteoporosis by improving bone mechanical properties. nih.gov Bioengineering approaches may also involve developing novel biomaterials or functionalized nanoparticles incorporating GlcNAc to promote targeted tissue repair and regeneration. researchgate.net
Computational-Experimental Integration for Predictive Biological Models
The integration of computational modeling with experimental research offers a powerful approach to predict the biological activities of N-acetyl-D-glucosamine and its derivatives. By creating predictive models, researchers can more efficiently screen for potential therapeutic effects and design experiments to test specific hypotheses about their mechanisms of action.
Computational methods, such as Density Functional Theory (DFT), are already being used to investigate the fundamental chemical properties of these molecules. moleculardepot.com Such studies can compare the acidity, stability, and metal ion affinity of glucosamine and GlcNAc, providing insights that help explain their different biological behaviors. moleculardepot.com Looking forward, more complex models can be developed to simulate how these molecules interact with their biological targets, such as enzymes in the hexosamine pathway or cell surface receptors. For example, modeling the N-glycosylation of T-cell receptors could help predict how changes in UDP-GlcNAc availability affect immune cell activation. mdpi.com By combining data from metabolomics, proteomics, and transcriptomics with computational algorithms, researchers can build comprehensive systems biology models. These models could predict how supplementing with glucosamine hydrochloride or GlcNAc might alter metabolic flux, signaling networks, and ultimately, cell fate in various disease contexts, accelerating the translation of basic research into clinical applications.
Q & A
Q. What analytical methods are recommended for quantifying N-Acetyl-D-glucosamine hydrochloride in biological samples?
High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) is widely used for monosaccharide quantification, including N-Acetyl-D-glucosamine (GlcNAc) derivatives. A validated protocol involves:
- Column : Dionex Carbopac™ PA20 (3.0 mm × 150 mm) for optimal separation of neutral and charged monosaccharides.
- Standards : Include GlcNAc, glucosamine hydrochloride (GlcN), and galactosamine hydrochloride (GalN) to ensure specificity.
- Sample preparation : Hydrolysis with 2M trifluoroacetic acid (TFA) at 100°C for 4–6 hours, followed by neutralization and filtration .
Q. How should N-Acetyl-D-glucosamine hydrochloride be stored to ensure stability?
- Storage conditions : Store in airtight containers at 2–8°C in a dark, dry environment to prevent hygroscopic degradation.
- Handling : Avoid exposure to oxidizing agents (e.g., peroxides) and high temperatures (>40°C), which may induce decomposition into reactive byproducts .
Q. What safety precautions are critical when handling N-Acetyl-D-glucosamine hydrochloride in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Collect residues with non-reactive absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for N-Acetyl-D-glucosamine hydrochloride?
Discrepancies in solubility (e.g., in aqueous vs. organic solvents) often arise from differences in purity, crystallinity, or hydration states. To address this:
Q. What experimental strategies are recommended for studying the enzymatic modification of N-Acetyl-D-glucosamine hydrochloride?
For β-N-acetylglucosaminidase assays:
- Substrate preparation : Dissolve N-Acetyl-D-glucosamine hydrochloride in 0.1% (w/v) aqueous solution.
- Enzyme activity measurement : Monitor hydrolysis via colorimetric detection (e.g., p-nitroanilide derivatives at 405 nm) or fluorometric assays (4-methylcoumarin derivatives at 460 nm).
- Controls : Include inhibitors like N-Acetyl-D-galactosamine to assess specificity .
Q. How can chiral purity of synthesized N-Acetyl-D-glucosamine hydrochloride be validated?
- Chiral chromatography : Use a Chirobiotic™ T column with a mobile phase of methanol:water (70:30) and UV detection at 210 nm.
- Reference standards : Compare retention times with commercially available D- and L-enantiomers.
- Contamination thresholds : Accept <0.5% enantiomeric impurity for biomedical applications .
Q. What are the challenges in integrating N-Acetyl-D-glucosamine hydrochloride into glycan microarrays for structural studies?
- Immobilization efficiency : Optimize covalent coupling using EDC/NHS chemistry in MES buffer (pH 5.0).
- Non-specific binding : Block arrays with 1% BSA or 0.1% Tween-20.
- Validation : Confirm glycan presentation via lectin binding (e.g., wheat germ agglutinin) and surface plasmon resonance (SPR) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points of N-Acetyl-D-glucosamine hydrochloride?
Reported melting points range from 190–205°C due to variations in hydration states. To resolve:
- Thermogravimetric analysis (TGA) : Determine dehydration profiles under nitrogen flow (10°C/min).
- Differential scanning calorimetry (DSC) : Compare endothermic peaks with anhydrous vs. monohydrate forms.
- Cross-reference : Validate against NIST subscription data or peer-reviewed crystallography studies .
Q. What methodologies are available for detecting trace contaminants in N-Acetyl-D-glucosamine hydrochloride batches?
- LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Target contaminants include residual acetic acid or glucosamine isomers.
- ICP-MS : Screen for heavy metals (e.g., Pb, As) at ppb levels, critical for in vivo studies .
Experimental Design Considerations
Q. How to design a stability study for N-Acetyl-D-glucosamine hydrochloride under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
